molecular formula C9H12F7I B1307714 1,1,1,2,2,3,3-Heptafluoro-5-iodononane CAS No. 755-48-6

1,1,1,2,2,3,3-Heptafluoro-5-iodononane

Cat. No.: B1307714
CAS No.: 755-48-6
M. Wt: 380.08 g/mol
InChI Key: OREPMMRTKSCBPA-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a fluorinated organic compound with the molecular formula C9H12F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a nonane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane typically involves the iodination of a fluorinated nonane precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 50-100°C)

    Solvent: Organic solvents such as dichloromethane or chloroform

    Catalyst: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3-Heptafluoro-5-iodononane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

    Reduction Reactions: The compound can be reduced to form non-fluorinated or partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield fluorinated alcohols, while reduction can produce partially fluorinated alkanes .

Scientific Research Applications

1,1,1,2,2,3,3-Heptafluoro-5-iodononane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways and processes. For example, the compound’s fluorinated groups can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane
  • 1,1,1,2,2,3,3-Heptafluoro-2-iodohexane
  • 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

Uniqueness

1,1,1,2,2,3,3-Heptafluoro-5-iodononane is unique due to its specific fluorination pattern and the position of the iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREPMMRTKSCBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404578
Record name 1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755-48-6
Record name 1,1,1,2,2,3,3-heptafluoro-5-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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